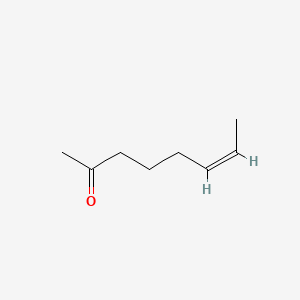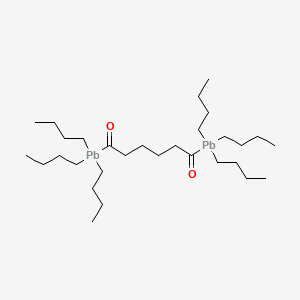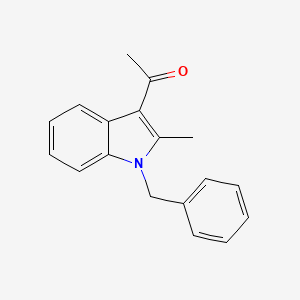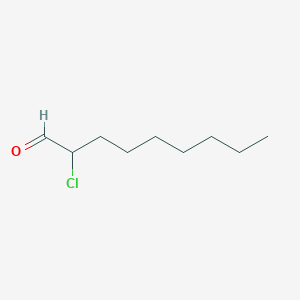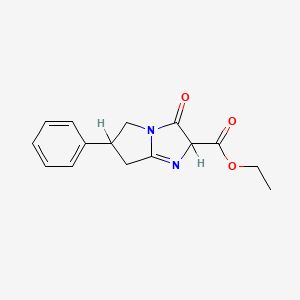
3,8-Diiodofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diiodofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of two iodine atoms attached to the 3rd and 8th positions of the fluoranthene structure Fluoranthene itself is known for its fluorescence under UV light and is a significant component of coal tar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diiodofluoranthene typically involves the iodination of fluoranthene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or a halogen carrier like iodine monochloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions: 3,8-Diiodofluoranthene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,8-diazidofluoranthene, while oxidation with potassium permanganate could produce fluoranthene-3,8-dione.
Scientific Research Applications
3,8-Diiodofluoranthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3,8-Diiodofluoranthene exerts its effects is primarily through its reactivity due to the presence of iodine atoms. These atoms can participate in various chemical reactions, facilitating the formation of new bonds and the creation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Fluoranthene: The parent compound, lacking the iodine substituents.
3,8-Dinitrofluoranthene: A derivative with nitro groups instead of iodine atoms.
Benzo[j]fluoranthene: Another PAH with a similar structure but different ring fusion.
Uniqueness: 3,8-Diiodofluoranthene is unique due to the presence of iodine atoms, which significantly enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
73888-51-4 |
|---|---|
Molecular Formula |
C16H8I2 |
Molecular Weight |
454.04 g/mol |
IUPAC Name |
3,8-diiodofluoranthene |
InChI |
InChI=1S/C16H8I2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
InChI Key |
ROHWQEIPMWDPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



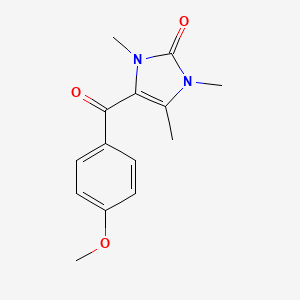

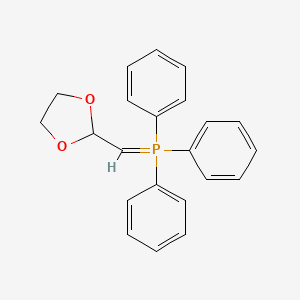
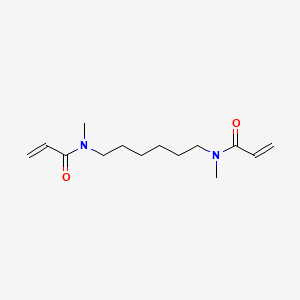
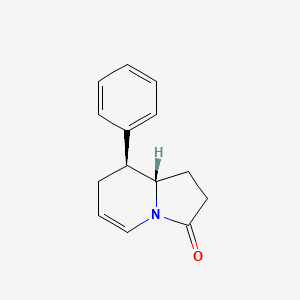
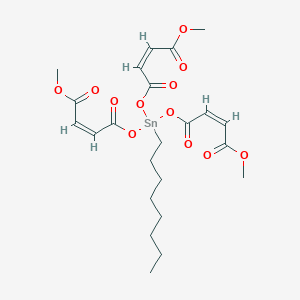
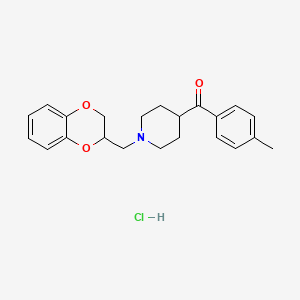
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
